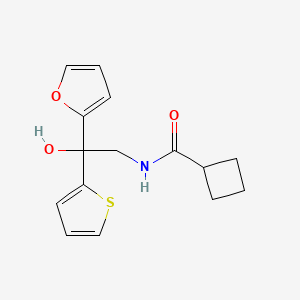

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

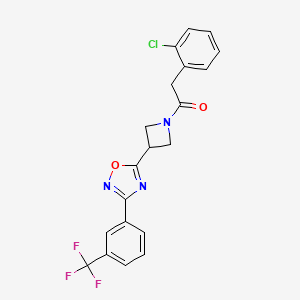

The compound “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide” is a complex organic molecule. It contains a cyclobutanecarboxamide group, which is a four-membered cyclic structure with a carboxamide functional group. It also has furan and thiophene rings, which are five-membered aromatic heterocycles with oxygen and sulfur atoms, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The furan and thiophene rings, for instance, are aromatic and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and a carboxamide group could impact its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Organic Synthesis and Cyclization Reactions

Research has explored transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, highlighting their utility in the synthesis of heterocyclic compounds through cyclization reactions. For instance, these compounds can undergo Camps cyclization to form quinolin-4(1H)-ones with high yields, showcasing their versatility in generating complex organic molecules (S. S. Mochalov et al., 2016).

Photovoltaic Applications

In the realm of renewable energy, furan and thiophene-based compounds have been incorporated into the structure of dye-sensitized solar cells (DSSCs). The inclusion of five-membered heteroaromatic linkers, such as furan, has been shown to enhance the solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in improving the performance of photovoltaic devices (Se Hun Kim et al., 2011).

Antimicrobial and Antifungal Activity

Some derivatives of N-substituted furan-2- and thiophene-2-carboxamides exhibit significant antimicrobial and antifungal activities. For example, compounds synthesized from Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and related structures have shown efficacy against a range of pathogenic strains, including Listeria monocytogenes and Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (A. Altundas et al., 2010).

Material Science and Polymer Synthesis

In material science, compounds containing furan and thiophene units have been utilized as monomers for the synthesis of biobased polyesters. For instance, 2,5-Bis(hydroxymethyl)furan has been polymerized with various diacid ethyl esters to produce novel furan polyesters, indicating their potential in creating sustainable materials with desirable physical properties (Yi Jiang et al., 2014).

Photochemical Applications

Research into the photochemical properties of N-substituted furan-2- and thiophene-2-carboxamides has led to the development of methods for direct oxidative annulation, providing access to polyheterocyclic compounds. This demonstrates the potential of such compounds in synthesizing complex molecules with specific functional properties, relevant for applications in organic electronics and photonics (Jin Zhang et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(11-4-1-5-11)16-10-15(18,12-6-2-8-19-12)13-7-3-9-20-13/h2-3,6-9,11,18H,1,4-5,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZVNVOEHDRKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)

![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)

![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)

![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)